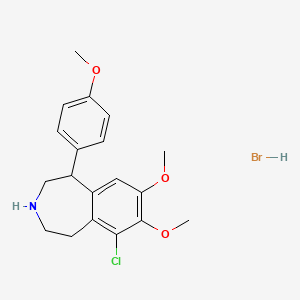

6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine hydrobromide

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine hydrobromide , is derived from its core benzazepine scaffold and substituent arrangement. Key components of the name include:

- Benzazepine core : A seven-membered azepine ring fused to a benzene ring.

- Substituents :

- A chlorine atom at position 6 of the benzene ring.

- Methoxy groups (-OCH₃) at positions 7 and 8.

- A 4-methoxyphenyl group attached to the nitrogen at position 1.

- Hydrobromide salt : Formed via protonation of the azepine nitrogen by hydrobromic acid.

The molecular formula, C₁₉H₂₃BrClNO₃ , reflects the compound’s stoichiometry, with a molecular weight of 428.75 g/mol . A detailed breakdown of the formula is provided in Table 1.

Table 1: Molecular Formula Breakdown

| Component | Count | Role in Structure |

|---|---|---|

| Carbon (C) | 19 | Benzene, azepine, and methoxy groups |

| Hydrogen (H) | 23 | Saturation of rings and substituents |

| Bromine (Br) | 1 | Counterion in hydrobromide salt |

| Chlorine (Cl) | 1 | Substituent at position 6 |

| Nitrogen (N) | 1 | Azepine ring |

| Oxygen (O) | 3 | Methoxy and phenolic oxygen atoms |

The systematic name adheres to IUPAC priority rules, with numbering starting at the nitrogen atom in the azepine ring and proceeding to maximize locants for functional groups.

Crystallographic and Stereochemical Features

While crystallographic data for this specific compound are not explicitly reported in the provided sources, structural analogs such as SKF-82958 hydrobromide (a related tetrahydrobenzazepine derivative) offer insights into potential packing arrangements and ionic interactions. Key considerations include:

- Ionic bonding : The hydrobromide salt formation creates a cationic azepine nitrogen and an associated bromide anion, influencing crystal lattice stability.

- Methoxy group orientation : The 7- and 8-methoxy substituents likely adopt equatorial positions to minimize steric hindrance, as observed in similar ortho-dimethoxybenzene systems.

- Chirality : The tetrahydroazepine ring introduces two stereocenters at positions 2 and 5. However, the absence of stereochemical descriptors in the IUPAC name suggests the compound is synthesized or isolated as a racemic mixture or with undefined configuration.

Comparative analysis with SKF-82958 hydrobromide (CAS 74115-01-8), which shares the tetrahydrobenzazepine core, reveals analogous hydrogen-bonding networks between the protonated nitrogen and bromide ion, as well as π-π stacking between aromatic rings.

Comparative Analysis of Benzazepine Core vs. Tetrahydrobenzazepine Derivatives

The tetrahydrobenzazepine scaffold distinguishes this compound from fully aromatic benzazepines. Structural and electronic differences are summarized in Table 2.

Table 2: Benzazepine vs. Tetrahydrobenzazepine Features

| Property | Benzazepine | Tetrahydrobenzazepine |

|---|---|---|

| Aromaticity | Fully conjugated π-system | Partial saturation (non-aromatic) |

| Ring flexibility | Rigid planar structure | Increased conformational mobility |

| Electronic density | Delocalized electrons | Localized electron density |

| Biological target binding | Prefers flat binding pockets | Accommodates curved receptors |

The tetrahydro modification reduces ring strain and enhances solubility by breaking conjugation, while the 4-methoxyphenyl and dimethoxy groups introduce steric bulk and electron-donating effects that influence reactivity. For example, the methoxy groups at positions 7 and 8 stabilize the benzene ring through resonance, directing electrophilic substitution to position 9 (para to chlorine).

In contrast to simpler benzazepines, the tetrahydro derivative’s partial saturation allows for chair-like conformations in the azepine ring, enabling unique intermolecular interactions in solid-state structures. This structural flexibility is critical for understanding the compound’s potential chemical behavior in synthetic or biological contexts.

Properties

CAS No. |

93983-15-4 |

|---|---|

Molecular Formula |

C19H23BrClNO3 |

Molecular Weight |

428.7 g/mol |

IUPAC Name |

9-chloro-7,8-dimethoxy-5-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrobromide |

InChI |

InChI=1S/C19H22ClNO3.BrH/c1-22-13-6-4-12(5-7-13)16-11-21-9-8-14-15(16)10-17(23-2)19(24-3)18(14)20;/h4-7,10,16,21H,8-9,11H2,1-3H3;1H |

InChI Key |

NTSMVPIGNCFMTG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CNCCC3=C(C(=C(C=C23)OC)OC)Cl.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine hydrobromide typically involves multiple steps, starting from readily available precursors. The process often includes:

Formation of the Benzazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzazepine ring.

Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Chlorination: The chlorine atom is introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Halogenation

One significant reaction is the bromination of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine to yield the desired chloro derivative. For example, the compound can be synthesized using boron tribromide in a reaction that yields a 77% yield of the chloro derivative .

Oxidation

Oxidative reactions are also crucial in modifying functional groups within the compound. For instance, the conversion of dimethoxy derivatives to hydroxyl derivatives can be achieved through oxidation processes involving reagents like potassium permanganate or similar oxidizing agents.

Coupling Reactions

Coupling reactions play a vital role in forming the final structure by linking different chemical moieties together. For instance, coupling with aromatic groups can be performed using palladium-catalyzed cross-coupling techniques which enhance yields and selectivity.

-

Reactivity and Mechanisms

The reactivity of 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine hydrobromide allows for various transformations:

Nucleophilic Substitution

The chloro group in the compound can undergo nucleophilic substitution reactions under appropriate conditions to yield substituted derivatives.

Reduction Reactions

Reduction reactions can convert ketone or aldehyde functionalities within the molecule into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

-

Biological Activity and Applications

Due to its structure and reactivity profile, this compound exhibits significant biological activity as a dopamine receptor agonist. It has potential applications in neuropharmacology for treating disorders related to dopamine signaling.

The detailed analysis of the chemical reactions involving 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine hydrobromide highlights its synthetic versatility and biological relevance. Understanding these reactions not only aids in the synthesis of this compound but also opens avenues for further research into its therapeutic potential.

This comprehensive overview provides insights into the chemical behavior of this important compound while emphasizing its significance in medicinal chemistry and pharmacology.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine hydrobromide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzazepines and derivatives, focusing on substituent effects, pharmacological activity, and applications. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Benzazepine Derivatives

Key Observations

Substituent Impact on Activity: Methoxy vs. However, hydroxyl groups in fenoldopam enhance dopamine receptor binding, making it a potent vasodilator . Aryl Group Variations: The 4-methoxyphenyl group in the target compound may reduce receptor affinity compared to phenyl (SKF81297) or 4-hydroxyphenyl (fenoldopam) groups, which directly interact with dopamine receptors .

Pharmacological Applications: Dopamine Receptor Ligands: SKF81297 and SKF83822 are D1 receptor agonists, while fenoldopam targets vascular D1-like receptors. Anticancer Activity: Hybrids like [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-CF₃-phenyl)amine HBr demonstrate that 4-methoxyphenyl substituents can confer antitumor effects, hinting at possible applications for the target compound .

Synthesis and Solubility :

- The hydrobromide salt form of the target compound improves aqueous solubility compared to free bases (e.g., ZD6169 in , formulated as an HPMC suspension) .

Biological Activity

6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine hydrobromide (CAS No. 93983-15-4) is a compound of interest due to its potential dopaminergic activity and implications in neurological research. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H23BrClNO3

- Molecular Weight : 428.75 g/mol

- Structure : The compound features a benzazepine core with methoxy and chloro substituents that influence its biological interactions.

Research indicates that this compound exhibits significant dopaminergic activity , acting as an agonist at both central and peripheral dopamine receptors. This activity is crucial for its potential therapeutic applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia.

Dopaminergic Activity

A study demonstrated that derivatives of similar benzazepines showed varying degrees of dopaminergic activity. The substitution patterns on the phenyl ring significantly impacted the agonistic effects on dopamine receptors. Specifically:

- Compounds with hydroxyl groups on the phenyl ring exhibited enhanced dopaminergic effects.

- The presence of lipophilic groups was associated with increased receptor affinity and activity .

Biological Effects

The biological effects of 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine hydrobromide can be summarized as follows:

Case Studies

- Dopaminergic Activity in Animal Models :

- Neuroprotection in Parkinson's Models :

Q & A

(Basic) What analytical techniques are recommended to confirm the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify substituent positions and aromatic methoxy groups. Compare chemical shifts with analogous benzazepine derivatives (e.g., structural analogs in ).

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% by area normalization).

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS, targeting the [M+H] or [M–H] ion. For hydrobromide salts, ensure detection of the bromide counterion via ion chromatography .

(Advanced) How can computational methods optimize synthetic routes and minimize byproducts?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways, identifying intermediates and transition states. ICReDD’s approach integrates computational predictions with experimental validation, reducing trial-and-error cycles .

- Factorial Design: Apply a fractional factorial design (e.g., 2 or Box-Behnken) to screen variables (temperature, solvent polarity, catalyst loading). This statistically prioritizes critical factors affecting yield and selectivity .

- Feedback Loops: Iteratively refine computational models using experimental data (e.g., byproduct profiles) to improve accuracy .

(Basic) What solvent systems are effective for recrystallization?

Methodological Answer:

- Polar Aprotic Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are suitable due to the compound’s moderate solubility.

- Mixed Solvent Systems: Gradual addition of ethanol or water to a DMF solution can induce crystallization. Monitor crystal morphology via microscopy to optimize yield and purity .

(Advanced) How should researchers resolve contradictions between computational predictions and experimental reactivity?

Methodological Answer:

- Parameter Validation: Reassess computational settings (e.g., solvation models, basis sets) using benchmark reactions with known outcomes.

- Control Experiments: Synthesize predicted intermediates (e.g., via trapping with stabilizing agents) to confirm their existence.

- Cross-Disciplinary Collaboration: Integrate cheminformatics tools to analyze reaction databases for analogous systems, identifying overlooked variables (e.g., steric effects in benzazepine derivatives) .

(Basic) What stability considerations are critical for long-term storage?

Methodological Answer:

- Hygroscopicity Management: Store in anhydrous conditions (desiccator with silica gel) at –20°C to prevent hydrobromide salt degradation.

- Light Sensitivity: Use amber vials to protect against photolytic decomposition, particularly for methoxy and chloro substituents .

(Advanced) What strategies elucidate stereochemical configuration in this benzazepine derivative?

Methodological Answer:

- Chiral Chromatography: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Compare retention times with racemic mixtures.

- Vibrational Circular Dichroism (VCD): Analyze VCD spectra to assign absolute configuration, supported by DFT-simulated spectra.

- Single-Crystal X-ray Diffraction: Co-crystallize with heavy atoms (e.g., bromine) to enhance resolution. Cross-reference with structural data from analogs (e.g., ) .

(Advanced) How can AI-driven simulation tools improve reaction scalability?

Methodological Answer:

- COMSOL Multiphysics Integration: Model heat and mass transfer in batch reactors to identify hotspots or mixing inefficiencies.

- Machine Learning (ML): Train ML algorithms on historical reaction data (e.g., yields, solvent choices) to predict optimal scale-up parameters.

- Autonomous Experimentation: Implement robotic platforms for high-throughput screening of reaction conditions, accelerating process optimization .

(Basic) What spectroscopic techniques differentiate regioisomers in synthesis?

Methodological Answer:

- 2D NMR (COSY, NOESY): Resolve overlapping signals in crowded aromatic regions. NOESY correlations can distinguish substituent proximity (e.g., methoxy vs. chloro groups).

- Infrared (IR) Spectroscopy: Identify characteristic C–O stretching frequencies (1050–1250 cm) for methoxy groups, comparing with reference spectra .

(Advanced) How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Maps: Generate steric maps (e.g., using SambVca software) to quantify steric bulk around reactive sites (e.g., the benzazepine nitrogen).

- Hammett Analysis: Correlate substituent electronic parameters (σ) with reaction rates in Suzuki-Miyaura couplings. Methoxy groups (-OCH) act as electron donors, altering transition-state stability .

(Basic) What safety protocols are essential for handling this hydrobromide salt?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks from bromide vapors.

- Waste Disposal: Neutralize residual compound with aqueous sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.